Cas no 85868-48-0 (4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}aniline)

4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}aniline structure
85868-48-0 structure
Product name:4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}aniline
CAS No:85868-48-0
MF:C20H27N3O2
MW:341.447284936905
CID:1842370
PubChem ID:55416

4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}aniline Chemical and Physical Properties

Names and Identifiers

    • 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}aniline
    • 4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]aniline
    • BRN 4548820
    • 4-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenamine
    • 85868-48-0
    • BENZENAMINE, 4-(3-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)PROPOXY)-
    • DTXSID00235153
    • Inchi: InChI=1S/C20H27N3O2/c1-24-19-9-5-18(6-10-19)23-14-12-22(13-15-23)11-2-16-25-20-7-3-17(21)4-8-20/h3-10H,2,11-16,21H2,1H3
    • InChI Key: VQCAOOCIZVNBRG-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC=C(C=C3)N

Computed Properties

  • Exact Mass: 341.21032711g/mol
  • Monoisotopic Mass: 341.21032711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 51Ų

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